molecular formula C8H9ClN2O B8738982 4-chloro-N,6-dimethylpyridine-3-carboxamide

4-chloro-N,6-dimethylpyridine-3-carboxamide

Cat. No.: B8738982
M. Wt: 184.62 g/mol
InChI Key: LFNPDSTWBIWMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N,6-dimethylpyridine-3-carboxamide is a chemical compound with the molecular formula C8H9ClN2O It is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,6-dimethylpyridine-3-carboxamide typically involves the chlorination of N,N-dimethylnicotinamide. One common method includes the reaction of N,N-dimethylnicotinamide with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,6-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N,6-dimethylpyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-chloro-N,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This inhibition can result in the antimicrobial effects observed in various studies. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

4-chloro-N,6-dimethylpyridine-3-carboxamide can be compared with other nicotinamide derivatives, such as:

  • 2-Chloro-N-(2-chlorophenyl)nicotinamide (ND1)
  • 2-Chloro-N-(3-chlorophenyl)nicotinamide (ND2)
  • 2-Chloro-N-(4-chlorophenyl)nicotinamide (ND3)
  • N-(2-bromophenyl)-2-chloronicotinamide (ND4)

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. This compound is unique due to its specific substitution pattern, which may confer distinct biological activities .

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

4-chloro-N,6-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C8H9ClN2O/c1-5-3-7(9)6(4-11-5)8(12)10-2/h3-4H,1-2H3,(H,10,12)

InChI Key

LFNPDSTWBIWMAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C(=O)NC)Cl

Origin of Product

United States

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